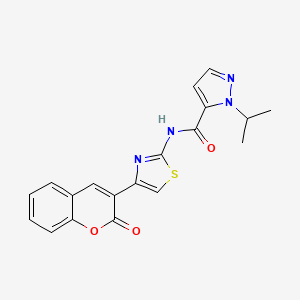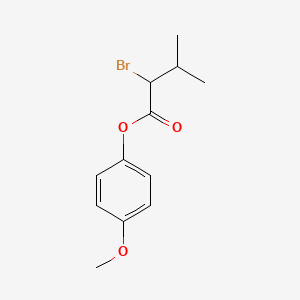
4-Methoxyphenyl 2-bromo-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl 2-bromo-3-methylbutanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with a methoxy group at the para position and a bromine atom is attached to the butanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-bromo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-bromo-3-methylbutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
化学反应分析
Types of Reactions
4-Methoxyphenyl 2-bromo-3-methylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 4-methoxyphenyl 2-azido-3-methylbutanoate, 4-methoxyphenyl 2-thiocyanato-3-methylbutanoate, and 4-methoxyphenyl 2-methoxy-3-methylbutanoate.
Oxidation: Products include 4-hydroxyphenyl 2-bromo-3-methylbutanoate and 4-formylphenyl 2-bromo-3-methylbutanoate.
Reduction: Products include 4-methoxyphenyl 2-bromo-3-methylbutanol.
科学研究应用
4-Methoxyphenyl 2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-Methoxyphenyl 2-bromo-3-methylbutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a substrate for nucleophilic substitution or esterification reactions. In biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid.
相似化合物的比较
4-Methoxyphenyl 2-bromo-3-methylbutanoate can be compared with other similar compounds such as:
4-Methoxyphenyl 2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
4-Methoxyphenyl 2-bromo-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s steric properties and reactivity.
4-Hydroxyphenyl 2-bromo-3-methylbutanoate: Similar structure but with a hydroxyl group instead of a methoxy group. This compound may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be exploited in various applications.
属性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
(4-methoxyphenyl) 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
InChI 键 |
JNVKCJNZOPTUAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


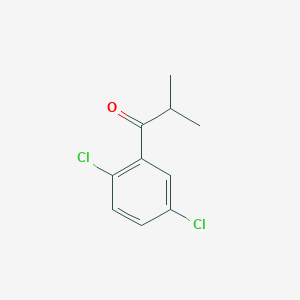
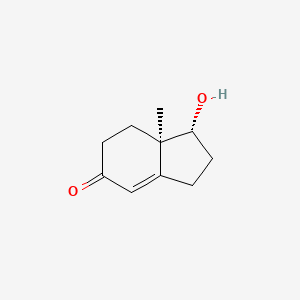
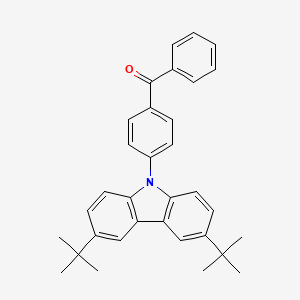
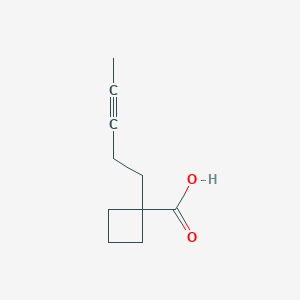
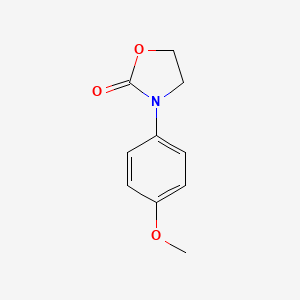
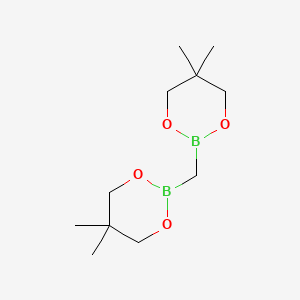
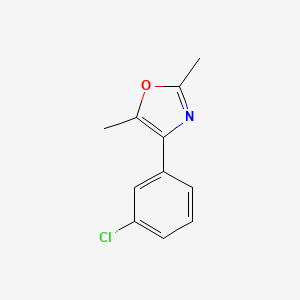

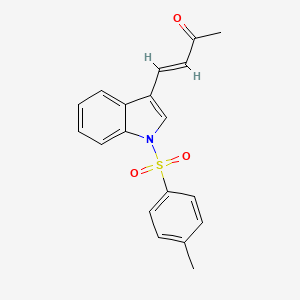

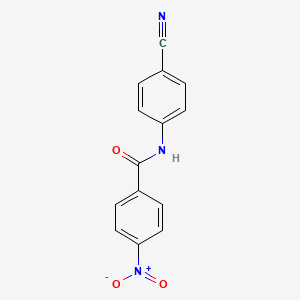
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
